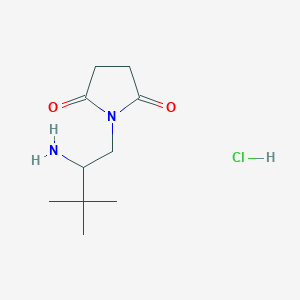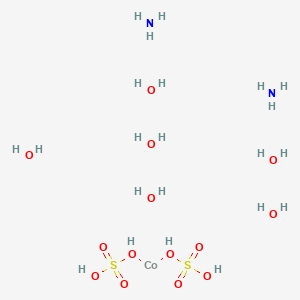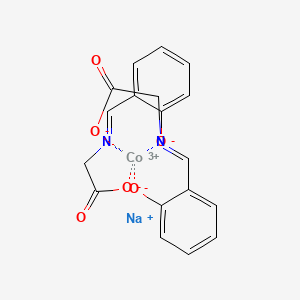
3-Chloro-2-methylbenzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methylbenzenesulfinic acid sodium salt is an organic compound with the molecular formula C7H6ClNaO2S. It is a derivative of benzenesulfinic acid, where a chlorine atom is substituted at the third position and a methyl group at the second position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylbenzenesulfinic acid sodium salt typically involves the sulfonation of 3-chloro-2-methylbenzene (also known as 3-chloro-o-xylene) followed by neutralization with sodium hydroxide. The general steps are as follows:
Sulfonation: 3-Chloro-2-methylbenzene is reacted with sulfuric acid to introduce the sulfonic acid group, forming 3-chloro-2-methylbenzenesulfonic acid.
Reduction: The sulfonic acid group is then reduced to a sulfinic acid group using a reducing agent such as zinc dust in the presence of hydrochloric acid.
Neutralization: The resulting 3-chloro-2-methylbenzenesulfinic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using continuous reactors to ensure efficient sulfonation of 3-chloro-2-methylbenzene.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to improve yield and efficiency.
Automated Neutralization: Utilizing automated systems for the neutralization process to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chloro-2-methylbenzenesulfonic acid.
Reduction: It can be further reduced to form 3-chloro-2-methylbenzene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as zinc dust and hydrochloric acid are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-2-methylbenzenesulfonic acid.
Reduction: 3-Chloro-2-methylbenzene.
Substitution: Various substituted benzenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methylbenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfinic acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methylbenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate or accept electrons, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
2-Chloro-3-methylbenzenesulfinic acid sodium salt: Similar but with different positions of the chlorine and methyl groups.
3-Chloro-4-methylbenzenesulfinic acid sodium salt: Similar but with the methyl group at the fourth position.
Uniqueness
3-Chloro-2-methylbenzenesulfinic acid sodium salt is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical transformations makes it a valuable reagent in both research and industrial applications.
Eigenschaften
Molekularformel |
C7H6ClNaO2S |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
sodium;3-chloro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c1-5-6(8)3-2-4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
CMFHXGCNEDFYOV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)



![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)


![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)






